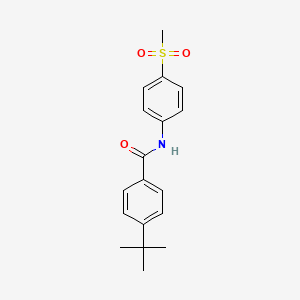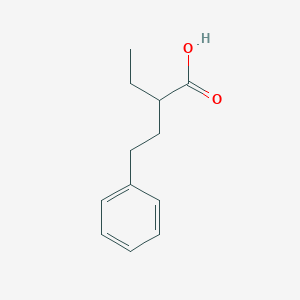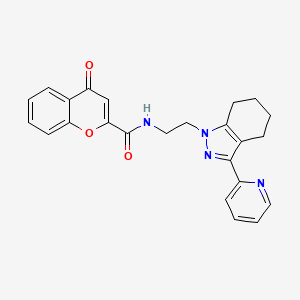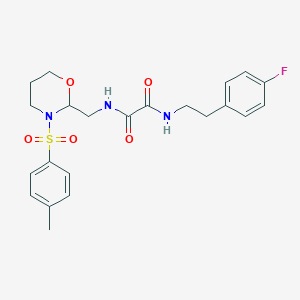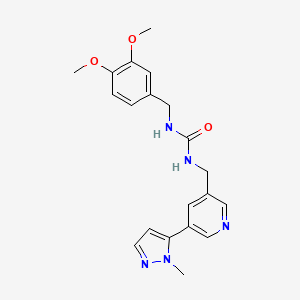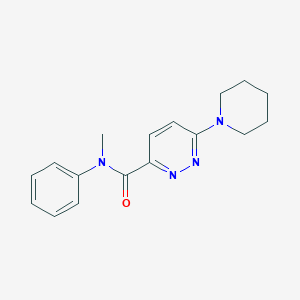
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide
カタログ番号 B2377325
CAS番号:
1396786-77-8
分子量: 296.374
InChIキー: GGWDSIAQUGNBNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the pyridazine family and has a unique chemical structure that makes it an attractive candidate for drug development.
科学的研究の応用
1. Anti-tubercular Agents
- Application Summary: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound you mentioned, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Pharmacological Activities
- Application Summary: Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods of Application: Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results: Pyridazine ring are present in some commercially available drugs and agrochemicals .
3. Anticancer Agents
- Application Summary: Piperidine derivatives, which are structurally similar to the compound you mentioned, have been utilized in different ways as anticancer agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anticancer activity has been evaluated .
- Results: Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
4. Antiviral Agents
- Application Summary: Piperidine derivatives have been utilized as antiviral agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antiviral activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting viral replication .
5. Antimalarial Agents
- Application Summary: Piperidine derivatives have been utilized as antimalarial agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antimalarial activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting the growth of malaria parasites .
6. Antimicrobial Agents
- Application Summary: Piperidine derivatives have been utilized as antimicrobial agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antimicrobial activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting the growth of various microbes .
7. Anticholinesterase Inhibitors
- Application Summary: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Methods of Application: The compounds were synthesized and their acetyl cholinesterase inhibitor activity was evaluated .
- Results: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
8. Antifungal Agents
- Application Summary: Piperidine derivatives have been utilized as antifungal agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antifungal activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting the growth of various fungi .
9. Anti-inflammatory Agents
- Application Summary: Piperidine derivatives have been utilized as anti-inflammatory agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anti-inflammatory activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in reducing inflammation .
10. Anti-Alzheimer Agents
- Application Summary: Piperidine derivatives have been utilized as anti-Alzheimer agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anti-Alzheimer activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in treating Alzheimer’s disease .
11. Antipsychotic Agents
- Application Summary: Piperidine derivatives have been utilized as antipsychotic agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antipsychotic activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in treating psychotic disorders .
12. Anticoagulant Agents
- Application Summary: Piperidine derivatives have been utilized as anticoagulant agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anticoagulant activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in preventing blood clots .
特性
IUPAC Name |
N-methyl-N-phenyl-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(14-8-4-2-5-9-14)17(22)15-10-11-16(19-18-15)21-12-6-3-7-13-21/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWDSIAQUGNBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymet...
4176-97-0; 42895-58-9

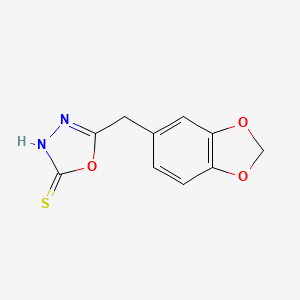
![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)
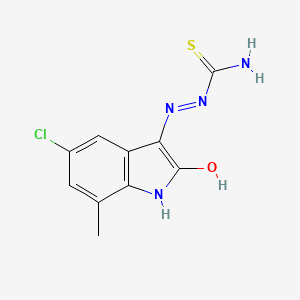
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
